(1-ethenyl-1H-imidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ethenyl-1H-imidazol-2-yl)methanol is an organic compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol It is characterized by the presence of an imidazole ring substituted with an ethenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethenyl-1H-imidazol-2-yl)methanol typically involves the reaction of 1-ethenylimidazole with formaldehyde under basic conditions . The reaction proceeds via nucleophilic addition of the imidazole nitrogen to the carbonyl carbon of formaldehyde, followed by proton transfer and subsequent formation of the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
(1-ethenyl-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The ethenyl group can be hydrogenated to an ethyl group using hydrogen gas and a palladium catalyst.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or other mild oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: (1-ethenyl-1H-imidazol-2-yl)formaldehyde.
Reduction: (1-ethyl-1H-imidazol-2-yl)methanol.
Substitution: Depending on the nucleophile, products such as (1-ethenyl-1H-imidazol-2-yl)methyl halide, (1-ethenyl-1H-imidazol-2-yl)methylamine, etc..
Scientific Research Applications
(1-ethenyl-1H-imidazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (1-ethenyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. The ethenyl group may participate in π-π interactions with aromatic residues in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid side chains .
Comparison with Similar Compounds
Similar Compounds
(1-ethyl-1H-imidazol-2-yl)methanol: Similar structure but with an ethyl group instead of an ethenyl group.
(1-methyl-1H-imidazol-2-yl)methanol: Similar structure but with a methyl group instead of an ethenyl group.
(1-phenyl-1H-imidazol-2-yl)methanol: Similar structure but with a phenyl group instead of an ethenyl group.
Uniqueness
(1-ethenyl-1H-imidazol-2-yl)methanol is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential for π-π interactions. This makes it a valuable compound for the synthesis of complex molecules and for studying interactions with biological targets .
Properties
IUPAC Name |
(1-ethenylimidazol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-8-4-3-7-6(8)5-9/h2-4,9H,1,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIUWZYBYKQRSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=CN=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336662 |
Source
|
Record name | (1-ethenyl-1H-imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45662-46-2 |
Source
|
Record name | (1-ethenyl-1H-imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.